rac-Propoxyphene-d7 Hydrochloride Salt (Mixture of Diastereoisomers)
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Overview
Description
rac-Propoxyphene-d7 Hydrochloride Salt (Mixture of Diastereoisomers): is a labeled compound used primarily in scientific research. It is a deuterated form of propoxyphene, an opioid analgesic. The compound is a mixture of diastereoisomers, which are stereoisomers that are not mirror images of each other. This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-Propoxyphene-d7 Hydrochloride Salt involves the incorporation of deuterium atoms into the propoxyphene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves multiple steps, including the formation of intermediates and the final conversion to the hydrochloride salt. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the successful incorporation of deuterium .
Industrial Production Methods: : Industrial production of rac-Propoxyphene-d7 Hydrochloride Salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The use of high-purity reagents and advanced analytical techniques ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: : rac-Propoxyphene-d7 Hydrochloride Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and properties under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium cyanide.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-Propoxyphene-d7 Hydrochloride Salt is widely used in scientific research due to its labeled nature. The deuterium atoms allow for precise tracking and analysis in various studies. Some key applications include:
Mechanism of Action
The mechanism of action of rac-Propoxyphene-d7 Hydrochloride Salt is similar to that of propoxyphene. It acts on the central nervous system by binding to opioid receptors, leading to analgesic effects. The deuterium atoms do not significantly alter the compound’s pharmacological activity but provide a means for detailed study through isotopic labeling .
Comparison with Similar Compounds
Similar Compounds
Propoxyphene: The non-deuterated form of the compound, used as an analgesic.
Dextropropoxyphene: An enantiomer of propoxyphene with similar analgesic properties.
Methadone: Another opioid analgesic with a different chemical structure but similar pharmacological effects.
Uniqueness: : rac-Propoxyphene-d7 Hydrochloride Salt is unique due to its deuterium labeling, which allows for precise analytical studies. This feature distinguishes it from other similar compounds and makes it valuable in research applications .
Properties
CAS No. |
125440-89-3 |
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Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
[1,1-dideuterio-4-(dimethylamino)-3-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/i6D,8D,9D,12D,13D,16D2; |
InChI Key |
QMQBBUPJKANITL-QKNKJCAASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H].Cl |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Origin of Product |
United States |
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